molecular formula C15H19ClN2O B5351357 (2-ethoxybenzyl)(4-pyridinylmethyl)amine hydrochloride

(2-ethoxybenzyl)(4-pyridinylmethyl)amine hydrochloride

Cat. No. B5351357
M. Wt: 278.78 g/mol
InChI Key: WANQDLSOANJKTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-ethoxybenzyl)(4-pyridinylmethyl)amine hydrochloride, also known as EPMA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a member of the benzylamine class of compounds, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of (2-ethoxybenzyl)(4-pyridinylmethyl)amine hydrochloride is not fully understood, but it is believed to modulate multiple signaling pathways that are involved in various biological processes. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It also activates the AMPK pathway, which is involved in glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in various models of inflammation. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

(2-ethoxybenzyl)(4-pyridinylmethyl)amine hydrochloride has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been found to have low toxicity in animal models. However, this compound has limited solubility in aqueous solutions, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on (2-ethoxybenzyl)(4-pyridinylmethyl)amine hydrochloride. One area of interest is the development of this compound-based therapies for the treatment of neurodegenerative diseases. Another area of research is the investigation of the mechanism of action of this compound and its effects on various signaling pathways. Additionally, the development of more water-soluble derivatives of this compound may improve its potential for use in lab experiments and clinical applications.
Conclusion:
This compound is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties in various in vitro and in vivo models. This compound has several advantages for use in lab experiments, but its limited solubility in aqueous solutions may be a limitation. Future research on this compound may lead to the development of novel therapies for the treatment of various diseases.

Synthesis Methods

(2-ethoxybenzyl)(4-pyridinylmethyl)amine hydrochloride can be synthesized through a multi-step process that involves the reaction of 2-ethoxybenzaldehyde with pyridine-4-carboxaldehyde in the presence of a reducing agent. The resulting intermediate is then reacted with ethylene diamine to form the final product, which is purified and isolated as a hydrochloride salt.

Scientific Research Applications

(2-ethoxybenzyl)(4-pyridinylmethyl)amine hydrochloride has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties in various in vitro and in vivo models. This compound has also been found to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O.ClH/c1-2-18-15-6-4-3-5-14(15)12-17-11-13-7-9-16-10-8-13;/h3-10,17H,2,11-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANQDLSOANJKTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNCC2=CC=NC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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